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Compound of Interest

Compound Name: YK11

Cat. No.: B15541510

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational compound
YK11 and its potential applications in the research of muscle wasting diseases. This document
details the mechanism of action of YK11, summarizes key quantitative findings from preclinical
studies, and provides detailed protocols for in vitro and in vivo experimental models.

Introduction to YK11 and Muscle Wasting

YK11 is a novel synthetic steroidal selective androgen receptor modulator (SARM) with a
unique dual mechanism of action, making it a compound of significant interest for muscle
wasting research.[1] Muscle wasting, or atrophy, is a debilitating condition associated with
numerous diseases, including cancer cachexia, sepsis, muscular dystrophy, and age-related
sarcopenia.[2][3] YK11 acts as a partial agonist of the androgen receptor (AR) and, more
distinctly, as a potent myostatin inhibitor.[1] Myostatin is a negative regulator of muscle growth,
and its inhibition is a key therapeutic strategy for combating muscle loss.[4] YK11 exerts its
myostatin-inhibiting effects by significantly increasing the expression of follistatin (Fst), a
natural antagonist of myostatin.[2][5]

Mechanism of Action

YK11 binds to the androgen receptor, which leads to the translocation of the receptor to the
nucleus, where it can modulate gene expression. A key target gene of YK11 is Follistatin. The
upregulation of follistatin protein subsequently neutralizes myostatin, lifting the brakes on
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muscle growth and differentiation. This leads to an increase in myogenic regulatory factors
(MRFs) such as MyoD, Myf5, and myogenin, which are crucial for muscle cell proliferation and
differentiation.[2][5]

Data Presentation

In Vitro Efficacy: Myogenic Differentiation in C2C12
Myoblasts

The following table summarizes the quantitative data from a study by Kanno et al. (2013)
investigating the effect of YK11 on the differentiation of C2C12 mouse myoblasts.

Fold Change in
Treatment Concentration Target Gene mRNA Expression
(vs. Control)

YK11 100 nM Myf5 Significant increase

Myogenin Significant increase

More significant
500 nM Myf5 )
increase than DHT

More significant
MyoD )
increase than DHT

More significant

Myogenin increase than DHT

Follistatin Significant induction

DHT 500 nM Myf5 Increased
MyoD Increased

Myogenin Increased

Follistatin No significant change

Data extracted from Kanno et al., 2013.[2][5]
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In Vivo Efficacy: Sepsis-Induced Muscle Atrophy in Mice

The following table summarizes the quantitative data from a study by Lee et al. (2021) on the
effects of YK11 in a mouse model of sepsis-induced muscle atrophy.
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Treatment Group

YK11 Dosage

Outcome Measure

Result

Increased by 20% vs.

Sepsis + YK11 350 mg/kg Survival Rate (at 72h) )
Sepsis only
] . Increased by 40% vs.
Sepsis + YK11 700 mg/kg Survival Rate (at 72h) )
Sepsis only
] ] Increased vs. Sepsis
Sepsis + YK11 350 mg/kg Body Weight
only
) ] Increased vs. Sepsis
Sepsis + YK11 700 mg/kg Body Weight
only
_ Increased vs. Sepsis
Sepsis + YK11 350 mg/kg Muscle Mass
only
) Increased vs. Sepsis
Sepsis + YK11 700 mg/kg Muscle Mass
only
] ) Significantly reduced
Sepsis + YK11 350 mg/kg Serum Endotoxin ]
vs. Sepsis only
] ) Significantly reduced
Sepsis + YK11 700 mg/kg Serum Endotoxin ]
vs. Sepsis only
) Significantly reduced
Sepsis + YK11 350 mg/kg Lung TNF-a ]
vs. Sepsis only
_ Significantly reduced
Sepsis + YK11 700 mg/kg Lung TNF-a )
vs. Sepsis only
] Significantly reduced
Sepsis + YK11 350 mg/kg Lung IL-1p ]
vs. Sepsis only
) Significantly reduced
Sepsis + YK11 700 mg/kg Lung IL-1p ]
vs. Sepsis only
_ Significantly reduced
Sepsis + YK11 350 mg/kg Lung IL-6 )
vs. Sepsis only
) Significantly reduced
Sepsis + YK11 700 mg/kg Lung IL-6 )
vs. Sepsis only
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Data extracted from Lee et al., 2021.[6]

Experimental Protocols
In Vitro Myogenic Differentiation of C2C12 Myoblasts

This protocol is based on the methodology described by Kanno et al. (2013).[2][5]
1. Cell Culture and Maintenance:

e Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

» Maintain cells in a humidified incubator at 37°C with 5% CO2.

e Passage cells upon reaching 80-90% confluency.

2. Differentiation Assay:

e Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction).

e Once cells reach confluence, switch to differentiation medium: DMEM supplemented with 2%
horse serum.

o Treat cells with YK11 (dissolved in a suitable solvent like DMSO) at final concentrations of
100 nM and 500 nM. Include a vehicle control group.

o For comparison, treat a set of cells with 500 nM Dihydrotestosterone (DHT).

o Culture for the desired period (e.g., 2-7 days), replacing the differentiation medium every 24
hours.

3. Analysis of Myogenic Differentiation:
e Quantitative Real-Time PCR (qRT-PCR):
o Isolate total RNA from the cells using a suitable Kit.

o Synthesize cDNA from the RNA.
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o Perform qRT-PCR using primers specific for Myf5, MyoD, myogenin, and follistatin. Use a
housekeeping gene (e.g., B-actin) for normalization.

o Western Blotting:
o Lyse the cells and quantify protein concentration.
o Separate proteins by SDS-PAGE and transfer to a membrane.

o Probe with primary antibodies against MyoD, myogenin, and Myosin Heavy Chain
(MyHC), followed by an appropriate secondary antibody.

4. Follistatin Neutralization Experiment:

» To confirm the role of follistatin, co-treat YK11-stimulated cells with a neutralizing anti-
follistatin antibody.

e Analyze the expression of myogenic regulatory factors as described above. A reversal of the
YK11-induced effects would confirm the mediatory role of follistatin.[2][5]

In Vivo Sepsis-Induced Muscle Atrophy Model

This protocol is based on the methodology described by Lee et al. (2021).[6]
1. Animals:
o Use male BALB/c mice (or another appropriate strain), typically 8 weeks old.

e Acclimatize the animals to the housing conditions for at least one week before the
experiment.

» All animal procedures should be approved by an Institutional Animal Care and Use
Committee (IACUC).

2. YK11 Administration:
e Prepare YK11 for oral administration at doses of 350 mg/kg and 700 mg/kg.

o Administer YK11 orally to the treatment groups daily for a period of 10 days.
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» Administer a vehicle control to the control and sepsis-only groups.
3. Induction of Sepsis:

o On the final day of YK11 administration, induce sepsis via intraperitoneal (i.p.) injection of a
pathogenic bacterium, such as E. coli K1 (e.g., 1 x 108 CFU/mouse).

» A control group should receive a sham injection (e.g., sterile saline).

4. Monitoring and Sample Collection:

e Monitor the survival of the animals for at least 72 hours post-sepsis induction.

e Record body weight daily throughout the experiment.

o At the end of the experiment, euthanize the animals and collect blood and tissues.

» Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior) to assess muscle
mass.

5. Analysis:

» Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-a, IL-1f3, IL-
6) in the serum and/or tissue homogenates (e.g., lung) using ELISA kits.

e Endotoxin Assay: Measure serum endotoxin levels using a Limulus Amebocyte Lysate (LAL)
assay.

» Histology: Perform Hematoxylin and Eosin (H&E) staining on muscle cross-sections to
visualize muscle fiber size and morphology.

o Western Blotting: Analyze the protein levels of myostatin, follistatin, and other relevant
signaling molecules in muscle tissue lysates.

Visualizations
Signaling Pathway of YK11 in Muscle Cells
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Caption: YK11 binds to the androgen receptor, promoting follistatin expression, which in turn
inhibits myostatin, leading to increased muscle growth.

Experimental Workflow for In Vitro Myogenic
Differentiation
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Caption: Workflow for assessing the effect of YK11 on the myogenic differentiation of C2C12
cells.
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Experimental Workflow for In Vivo Sepsis-Induced
Muscle Atrophy Model
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Caption: Workflow for evaluating the efficacy of YK11 in a mouse model of sepsis-induced
muscle atrophy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Muscle Wasting Diseases]. BenchChem, [2025]. [Online PDF]. Available at:
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muscle-wasting-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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